1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene
Overview
Description
1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene is an organic compound that features a benzene ring substituted with dimethoxymethyl, fluoro, and iodo groups
Preparation Methods
The synthesis of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of Fluoro Group: A fluorination reaction is carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of Iodo Group: Iodination is performed using iodine or iodinating agents like N-iodosuccinimide (NIS).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and iodo groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with potassium permanganate can lead to the formation of carboxylic acids.
Coupling Reactions: The iodo group makes the compound suitable for coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Materials Science: It is utilized in the creation of novel materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its mechanism involves interactions with biological targets, potentially affecting molecular pathways and cellular processes .
Comparison with Similar Compounds
1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene can be compared with other similar compounds such as:
1-(Methoxymethyl)-2-fluoro-4-iodobenzene: Lacks one methoxy group, which may affect its reactivity and applications.
1-(Dimethoxymethyl)-2-chloro-4-iodobenzene: Substitution of the fluoro group with a chloro group can lead to different chemical properties and reactivity.
1-(Dimethoxymethyl)-2-fluoro-4-bromobenzene: The presence of a bromo group instead of an iodo group can influence the compound’s behavior in coupling reactions.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and suitability for certain applications.
Properties
IUPAC Name |
1-(dimethoxymethyl)-2-fluoro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIO2/c1-12-9(13-2)7-4-3-6(11)5-8(7)10/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGMMWTCFKBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=C(C=C1)I)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650446 | |
Record name | 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933672-22-1 | |
Record name | 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933672-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-(dimethoxymethyl)-2-fluoro-4-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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